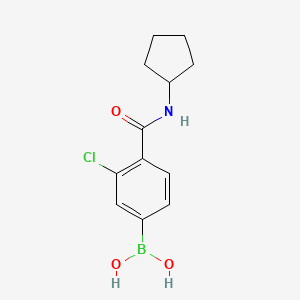
(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid” is a boronic acid compound with a phenyl ring substituted with a chloro group at the 3rd position and a cyclopentylcarbamoyl group at the 4th position . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules, making them useful in a variety of biological and chemical applications .
Synthesis Analysis
The synthesis of this compound might involve the reaction of a suitable boronic acid with a cyclopentylcarbamoyl chloride . The exact synthesis would depend on the specific conditions and reagents used.Molecular Structure Analysis
The compound has a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a cyclopentylcarbamoyl group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Boronic acids are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The presence of the chloro group might also allow for reactions involving nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, boronic acids are typically solid at room temperature and are known to form stable crystals . The presence of the chloro and cyclopentylcarbamoyl groups could also influence properties such as solubility and stability .Wissenschaftliche Forschungsanwendungen
Optical Modulation and Sensing
Phenyl boronic acids are known for their binding properties to diols, making them useful in saccharide recognition. In a study focusing on the modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, it was found that the quantum yield of SWNT photoluminescence changes systematically with the location of the boronic acid functionality and the inclusion of different substituents on the phenyl ring. This property has applications in optical sensors, particularly in saccharide recognition, due to the formation of complexes between sugars like fructose and phenyl boronic acids (Mu et al., 2012).
Fluorescence Quenching and Molecular Structure Analysis
Fluorescence quenching studies of boronic acid derivatives in alcohols revealed a negative deviation in Stern–Volmer plots for molecules like 5-chloro-2-methoxy phenyl boronic acid. The study suggests that different conformers of the solutes in the ground state, as well as intermolecular and intramolecular hydrogen bonding, can be responsible for the conformational changes in the ground state of the solutes. These findings contribute to the understanding of molecular structures and their interactions in various environments (Geethanjali et al., 2015).
Boronic Acid Catalysis in Organic Reactions
Boronic acids exhibit versatile properties in chemistry, including catalysis. A study discovered a new boronic acid catalysis that enables the aza-Michael addition of hydroxamic acid to quinone imine ketals. This reaction, when catalyzed by a chiral boronic acid, leads to highly enantioselective outcomes, opening pathways to synthesize densely functionalized cyclohexanes (Hashimoto et al., 2015).
Boronic Acid in Material Science and Sensing Technology
In material science, boronic acids are key in designing smart devices due to their multifunctional and multiresponsive nature. For instance, a study on boronic acid-based cross-linker bis(phenylboronic acid carbamoyl) cystamine (BPBAC) demonstrated the ability to form hydrogels with pH, glucose, and redox-responsive features, along with autonomic self-healing properties. These materials are crucial for applications ranging from medical devices to environmental sensing (Guo et al., 2017).
Biological Applications and Sensing
Boronic acids can bind reversibly to diols, a property leveraged for detecting bacteria through affinity binding reactions with diol-groups on bacterial cell walls. A study involving 3-aminophenylboronic acid immobilized on a gold electrode demonstrated a method for detecting bacteria in various types of water, offering a less expensive and more robust alternative for affinity sensors for a wide range of compounds (Wannapob et al., 2010).
Safety And Hazards
As with any chemical compound, handling “(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid” would require appropriate safety precautions. The compound could potentially be harmful if swallowed, inhaled, or if it comes into contact with skin . Always refer to the material safety data sheet (MSDS) for detailed safety information .
Eigenschaften
IUPAC Name |
[3-chloro-4-(cyclopentylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO3/c14-11-7-8(13(17)18)5-6-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCZUSCEHGWQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CCCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657360 | |
| Record name | [3-Chloro-4-(cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid | |
CAS RN |
957061-19-7 | |
| Record name | B-[3-Chloro-4-[(cyclopentylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-4-(cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464902.png)
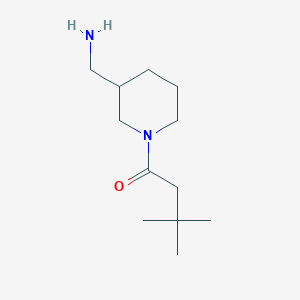
![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)
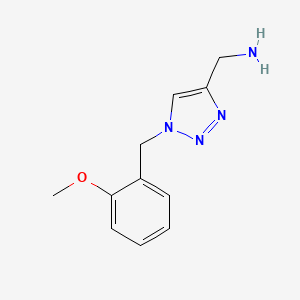
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464910.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)
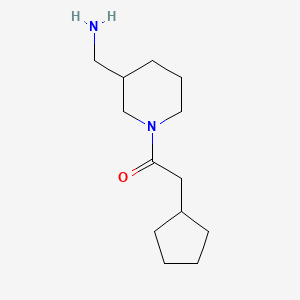
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)
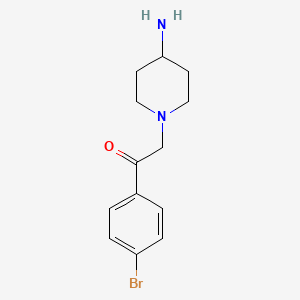

![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)
![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)
![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)